molecular formula C16H19N B13350229 Meso-bis(1-phenylethyl)amine CAS No. 21003-57-6

Meso-bis(1-phenylethyl)amine

Cat. No.: B13350229
CAS No.: 21003-57-6
M. Wt: 225.33 g/mol
InChI Key: NXLACVVNHYIYJN-OKILXGFUSA-N
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Description

Meso-bis(1-phenylethyl)amine, also known as bis(1-phenylethyl)amine, is an organic compound with the molecular formula C16H19N. It is a chiral amine that has found applications in various fields, including organic synthesis and chiral resolution. The compound is characterized by the presence of two phenylethyl groups attached to a central amine nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-bis(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with a suitable reagent to form the desired product. One common method involves the use of n-butyllithium and a chiral amine base to induce enantioselectivity. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield. The compound is often purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Meso-bis(1-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Meso-bis(1-phenylethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of meso-bis(1-phenylethyl)amine involves its ability to act as a chiral ligand or auxiliary, inducing enantioselectivity in various chemical reactions. The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, facilitating the formation of chiral products .

Comparison with Similar Compounds

Similar Compounds

    Bis(1-phenylethyl)amine: A closely related compound with similar structural features.

    1-Phenylethylamine: A simpler amine with one phenylethyl group.

    N,N-Dimethyl-1-phenylethylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

Meso-bis(1-phenylethyl)amine is unique due to its ability to induce high levels of enantioselectivity in chemical reactions. Its chiral nature and specific structural features make it a valuable tool in asymmetric synthesis and other applications requiring precise control of stereochemistry .

Properties

CAS No.

21003-57-6

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

(1R)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine

InChI

InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14+

InChI Key

NXLACVVNHYIYJN-OKILXGFUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2

Origin of Product

United States

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